

Donovan's Solution: Historical Application Notes and Protocols in Medicine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arsenic triiodide*

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Introduction: Donovan's solution, a compound containing **arsenic triiodide** and mercuric iodide, was a prominent therapeutic agent in 19th-century medicine.^[1] Primarily utilized in the treatment of chronic skin diseases, its application reflects the empirical approach to medicine of the era, predating modern pharmacology and toxicology.^[1] These historical application notes and protocols are intended for academic and research purposes, providing insight into the historical use of heavy metal-based therapies. It is crucial to note that Donovan's solution is of historical interest only and is not safe or recommended for any therapeutic use today due to the severe toxicity of its components.

Historical Therapeutic Applications

Donovan's solution was principally prescribed for the treatment of persistent and refractory skin conditions. The two most cited applications were:

- **Psoriasis:** Employed in cases of chronic plaque psoriasis, where other treatments of the time had failed.^[2]
- **Lepra Vulgaris:** This historical term likely encompassed a range of scaly skin conditions, including some forms of psoriasis and other chronic dermatoses.

The use of arsenicals like Donovan's solution was based on the belief that they could regulate abnormal skin cell proliferation.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the historical use of Donovan's solution and similar arsenical preparations. It is important to recognize that dosages were often imprecise and varied between practitioners.

Parameter	Donovan's Solution & Similar Arsenicals	Source(s)
Composition	Arsenic Triiodide (AsI_3) and Mercuric Iodide (HgI_2)	[1]
Typical Dosage (as Fowler's Solution)	Six drops, three times daily	[1]
Therapeutic Range	Narrow; low doses were often ineffective, while high doses were toxic	[2][4]
Reported Efficacy	Some benefit observed, primarily in the guttate form of psoriasis	[1]

Experimental Protocols (Historical Reconstruction)

The following protocols are reconstructions based on historical accounts and are not intended for replication. They reflect the typical administration practices of the 19th century.

Protocol 1: Preparation of Donovan's Solution

Objective: To prepare a solution of arsenic and mercuric iodides for therapeutic administration.

Materials:

- **Arsenic triiodide** (AsI_3)

- Mercuric iodide (HgI_2)
- Distilled water

Methodology:

- Accurately weigh equal parts of **arsenic triiodide** and mercuric iodide.
- Triturate the two solids together in a mortar and pestle until a uniform powder is achieved.
- Gradually add distilled water while continuing to triturate until the powder is fully dissolved.
- Filter the resulting solution to remove any undissolved particles.
- Store in a tightly sealed, light-resistant bottle.

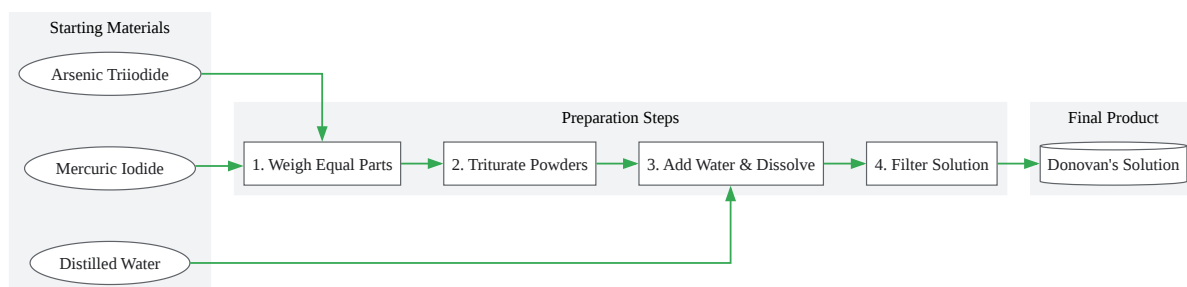
Protocol 2: Administration of Donovan's Solution for Psoriasis

Objective: To administer Donovan's solution for the treatment of chronic psoriasis.

Methodology:

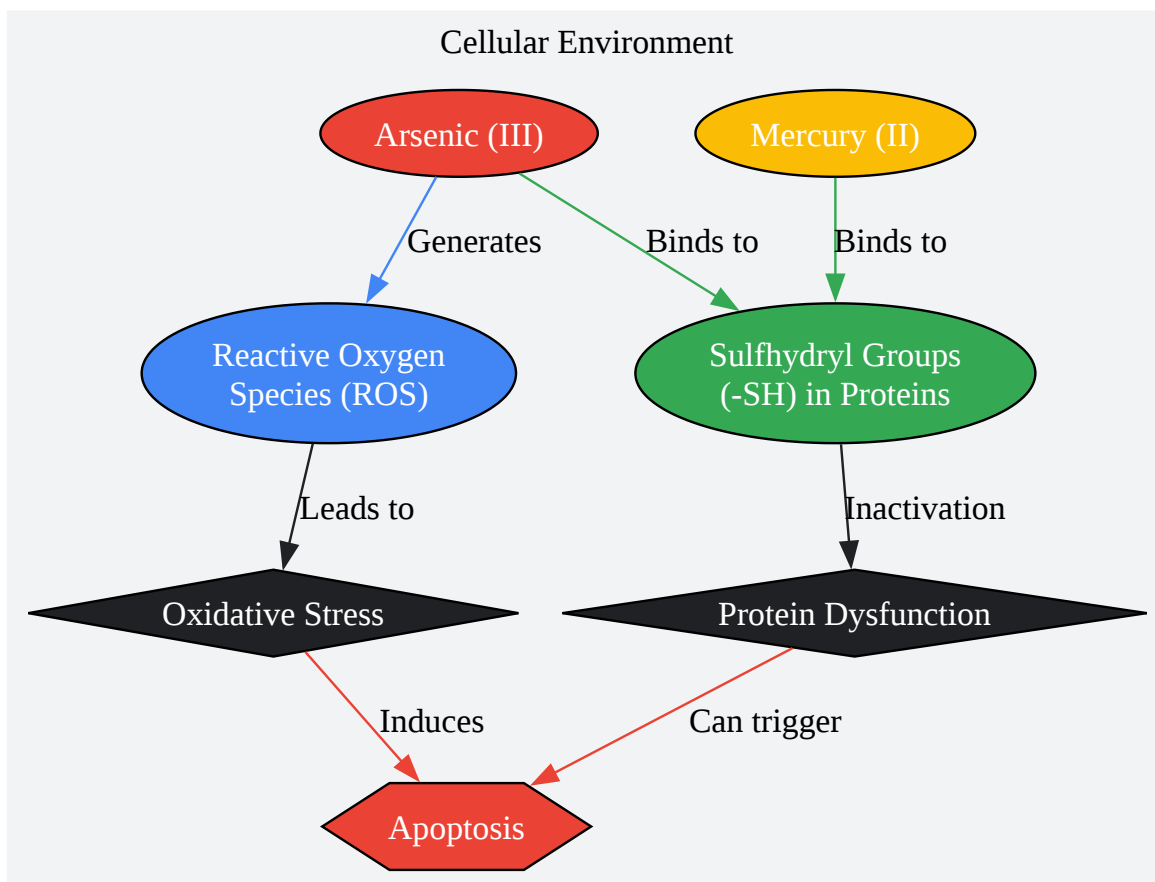
- Begin with a low dose, typically 2-3 drops of the solution, administered in a small amount of water.
- Administer the dose three times daily, after meals, to minimize gastrointestinal upset.
- Gradually increase the dosage by one drop every few days, carefully monitoring the patient for signs of efficacy and toxicity.
- The maximum dose should not exceed 10-15 drops per administration.
- Continue treatment for several weeks, observing for any improvement in the psoriatic lesions.
- Discontinue treatment immediately if signs of toxicity appear (see Toxicology and Side Effects section).

Mandatory Visualizations



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Figure 1: Historical workflow for the preparation of Donovan's solution.



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Figure 2: Proposed signaling pathway for arsenic and mercury-induced cellular toxicity.

Mechanism of Action (Hypothesized)

The precise mechanism of action of Donovan's solution in treating skin diseases was unknown in the 19th century. Modern understanding of the toxicology of its components allows for a hypothesized mechanism.

- Arsenic: Trivalent arsenic is known to interact with sulfhydryl groups in proteins, which can disrupt cellular processes.[5] It is also a potent generator of reactive oxygen species (ROS), leading to oxidative stress and potentially inducing apoptosis (programmed cell death) in hyperproliferative keratinocytes, which are characteristic of psoriasis.[5][6]

- Mercury: Mercuric salts can also bind to sulfhydryl groups, leading to enzyme inhibition and disruption of cellular function.

It is plausible that the cytotoxic effects of arsenic and mercury on the rapidly dividing skin cells in psoriatic plaques led to the observed, albeit limited, therapeutic benefit.

Toxicology and Side Effects

The use of Donovan's solution was fraught with danger due to the high toxicity of its ingredients. Chronic exposure to arsenic is associated with numerous adverse effects, including:

- Gastrointestinal disturbances: Nausea, vomiting, abdominal pain.[7]
- Skin changes: Hyperpigmentation, keratosis.[6]
- Neuropathy: Peripheral nerve damage.
- Carcinogenesis: Increased risk of skin, bladder, and lung cancers.[5][8]

Mercury toxicity can lead to:

- Kidney damage
- Neurological disorders
- Skin rashes and discoloration

The narrow therapeutic window of arsenicals meant that the line between a therapeutic dose and a toxic one was perilously thin.[2]

Conclusion

Donovan's solution represents a significant chapter in the history of dermatology, illustrating the use of potent, systemic agents in an era before the development of targeted therapies. While its use was ultimately abandoned due to its severe toxicity, the study of its historical application provides valuable context for the evolution of dermatological treatment and the importance of modern safety and efficacy standards in drug development.

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- To cite this document: BenchChem. [Donovan's Solution: Historical Application Notes and Protocols in Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220298#historical-applications-of-donovan-s-solution-in-medicine]

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